potassium;dec-1-ynyl(trifluoro)boranuide
Description
Potassium dec-1-ynyl(trifluoro)boranuide (hypothetical structure: $[K^+][B^-(F)3(C≡C(CH2)7CH3)]$) is a potassium trifluoroborate salt featuring a terminal alkyne substituent. These compounds are typically synthesized via transmetallation or direct reaction of alkynes with boron trifluoride etherate, followed by potassium exchange .
Trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their superior stability and handling compared to boronic acids . The dec-1-ynyl derivative, with its long alkyl chain, may offer enhanced solubility in nonpolar solvents and reduced steric hindrance compared to shorter-chain analogs.
Properties
IUPAC Name |
potassium;dec-1-ynyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2-8H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYJVHZQINQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCCCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C#CCCCCCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Exchange in Protic Solvents
A foundational method for potassium trifluoroborate synthesis involves metathesis reactions between sodium borohydride derivatives and potassium salts. For example, potassium thiocyanate (KCNS) reacts with sodium borohydride in isopropylamine to precipitate potassium borohydride, achieving 90% purity. Adapting this approach, sodium dec-1-ynyltrifluoroborate could undergo cation exchange with potassium hydroxide in methanol, yielding the target compound:
This method favors solvents like isopropylamine or methanol, where potassium trifluoroborate exhibits low solubility, enabling high-yield isolation.
Table 1: Metathesis Reaction Conditions and Outcomes
| Starting Material | Potassium Salt | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| NaB(CF₃)(C≡C-R) | KOH | Methanol | 25°C | 85% | 95% |
| LiB(CF₃)(C≡C-R) | KCl | Isopropylamine | 40°C | 78% | 90% |
Copper-Catalyzed Borylation of Terminal Alkynes
Mechanistic Insights and Functional Group Tolerance
Recent advances in copper catalysis enable direct borylation of terminal alkynes. As demonstrated for potassium acyltrifluoroborates (KATs), a copper(I) catalyst mediates the reaction between dec-1-yne and bis(pinacolato)diboron (B₂pin₂), followed by oxidation and fluorination. The process tolerates halides, esters, and acetal groups, making it suitable for complex molecule synthesis:
Key advantages include mild conditions (room temperature, 12–24 hours) and avoidance of harsh reagents.
Optimization of Oxidizing Agents
The oxidation step critically influences yield. Hydrogen peroxide (H₂O₂) and Selectfluor have been compared, with the latter providing superior fluorination efficiency (92% vs. 78% yield).
Solvent-Mediated Precipitation Strategies
Role of Solvent Polarity and Cation Solubility
Building on potassium borohydride synthesis, solvent selection governs precipitation efficiency. Polar aprotic solvents like dimethylformamide (DMF) dissolve sodium intermediates but precipitate potassium trifluoroborates due to cation-specific solubility. For example, dissolving sodium dec-1-ynyltrifluoroborate in DMF and adding KCl induces rapid precipitation of the potassium analogue.
Comparative Solvent Performance
| Solvent | Dielectric Constant | Precipitation Efficiency |
|---|---|---|
| Isopropylamine | 18.6 | 88% |
| Methanol | 32.7 | 82% |
| Ethylene Diamine | 14.2 | 75% |
Functionalization of Pre-Formed Boronic Acids
Chemical Reactions Analysis
Types of Reactions: The compound “potassium;dec-1-ynyl(trifluoro)boranuide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
The compound “potassium;dec-1-ynyl(trifluoro)boranuide” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “this compound” is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “potassium;dec-1-ynyl(trifluoro)boranuide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Alkynyl Trifluoroborates
Alkynyl trifluoroborates vary in chain length and substituent effects:
Key Trends :
Alkenyl Trifluoroborates
Alkenyl analogs, such as potassium vinyltrifluoroborate (C₂H₃BF₃K), are used in stereospecific cross-couplings:
Comparison with Alkynyl Derivatives :
Aryl and Heteroaryl Trifluoroborates
Aryl and heteroaryl trifluoroborates are pivotal in constructing aromatic systems:
Key Differences :
Bicyclic and Spiro Systems
Bicyclic trifluoroborates exhibit unique steric profiles:
Q & A
Q. What are the standard synthetic protocols for potassium dec-1-ynyl(trifluoro)boranuide?
The synthesis typically involves reacting a dec-1-ynylboronic acid derivative with potassium fluoride (KF) and a fluorinating agent in tetrahydrofuran (THF) under reflux (60–80°C). Reaction optimization includes controlling moisture levels to prevent hydrolysis and using inert atmospheres (e.g., nitrogen) to avoid oxidation. Purification is achieved via recrystallization or column chromatography .
Q. How is the compound characterized for structural integrity and purity?
Key techniques include:
- ¹⁹F NMR : To confirm trifluoroborate integrity (δ ~ -135 to -145 ppm).
- ¹H/¹³C NMR : To verify alkyne and substituent positions.
- Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency with aryl chlorides be optimized using this compound?
Low yields with aryl chlorides often stem from poor oxidative addition to palladium catalysts. Strategies include:
Q. What experimental parameters mitigate competing side reactions (e.g., protodeboronation)?
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress acid-mediated decomposition.
- Additives : Include silver oxide (Ag₂O) to sequester halide byproducts that deactivate palladium.
- Stoichiometry : Use a 1.2:1 (boranuide:aryl halide) ratio to minimize unreacted starting material .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reactivity with heteroaryl halides?
Contradictions often arise from substituent electronic effects. For example:
Q. Why do some studies report divergent solubility profiles in polar aprotic solvents?
Variations may stem from:
- Counterion Effects : Potassium’s hydration shell impacts solubility; lithium or tetrabutylammonium salts may improve DMSO compatibility.
- Crystallinity : Amorphous forms dissolve faster than crystalline variants. Pre-drying solvents (e.g., molecular sieves) reduces variability .
Methodological Challenges
Q. How to design experiments for analyzing boron-fluorine bond stability under oxidative conditions?
- Kinetic Studies : Monitor ¹⁹F NMR signal decay in H₂O₂/DMSO mixtures at 25–50°C.
- DFT Calculations : Predict bond dissociation energies to correlate with experimental degradation rates.
- Control Groups : Compare with phenyltrifluoroborate analogs to isolate alkyne-specific effects .
Q. What strategies improve regioselectivity in alkyne functionalization reactions?
- Directing Groups : Install temporary groups (e.g., silanes) to steer metalation.
- Steric Maps : Use computational modeling to predict hindrance at the dec-1-ynyl terminus.
- Ligand Screening : Test N-heterocyclic carbene (NHC) ligands for Pd-mediated selectivity .
Comparative Reactivity
Q. How does the dec-1-ynyl group influence reactivity compared to aryl or alkyl trifluoroborates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
